N-(cyclopropylmethyl)-3-Pyridinemethanamine

Lipophilicity Drug-likeness CNS penetration

N-(cyclopropylmethyl)-3-Pyridinemethanamine (CAS 474448-88-9) is a secondary amine featuring a cyclopropylmethyl substituent linked to a pyridin-3-ylmethanamine core, placing it within the arylalkylamine building-block class. With molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol, this compound serves as a bifunctional intermediate possessing both a hydrogen-bond-donating secondary amine and a hydrogen-bond-accepting pyridine nitrogen, characteristics that underpin its utility in medicinal chemistry for CNS-targeted pharmaceutical synthesis.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 474448-88-9
Cat. No. B3138960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-3-Pyridinemethanamine
CAS474448-88-9
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC1CNCC2=CN=CC=C2
InChIInChI=1S/C10H14N2/c1-2-10(7-11-5-1)8-12-6-9-3-4-9/h1-2,5,7,9,12H,3-4,6,8H2
InChIKeyOAXIFTPVQAZEIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-3-Pyridinemethanamine (CAS 474448-88-9): Chemical Identity and Structural Class for Procurement Evaluation


N-(cyclopropylmethyl)-3-Pyridinemethanamine (CAS 474448-88-9) is a secondary amine featuring a cyclopropylmethyl substituent linked to a pyridin-3-ylmethanamine core, placing it within the arylalkylamine building-block class . With molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol, this compound serves as a bifunctional intermediate possessing both a hydrogen-bond-donating secondary amine and a hydrogen-bond-accepting pyridine nitrogen, characteristics that underpin its utility in medicinal chemistry for CNS-targeted pharmaceutical synthesis .

Why N-(Cyclopropylmethyl)-3-Pyridinemethanamine Cannot Be Freely Substituted with In-Class Analogs


Within the cyclopropyl-pyridylmethylamine family, seemingly conservative structural modifications—specifically the presence or absence of a methylene spacer between the cyclopropyl ring and the amine nitrogen—produce quantitatively divergent physicochemical properties that preclude generic interchangeability . As the evidence below demonstrates, N-(cyclopropylmethyl)-3-Pyridinemethanamine differs from its closest analogs (N-(pyridin-3-ylmethyl)cyclopropanamine, CAS 183609-18-9; Cyclopropyl(pyridin-3-yl)methanamine, CAS 535925-69-0) in lipophilicity, basicity, and boiling point, each of which carries direct practical consequences for synthetic planning, purification strategy, and pharmaceutical profiling.

Quantitative Differential Evidence for N-(Cyclopropylmethyl)-3-Pyridinemethanamine Versus Closest Analogs


XLogP Comparison: N-(Cyclopropylmethyl)-3-Pyridinemethanamine vs. N-(pyridin-3-ylmethyl)cyclopropanamine vs. Cyclopropyl(pyridin-3-yl)methanamine

The predicted XLogP of N-(cyclopropylmethyl)-3-Pyridinemethanamine is 1.1 , whereas the closest analog lacking the methylene spacer—N-(pyridin-3-ylmethyl)cyclopropanamine (CAS 183609-18-9)—exhibits a LogP of 1.7245 . A second analog with the cyclopropyl directly attached to the benzylic carbon—Cyclopropyl(pyridin-3-yl)methanamine (CAS 535925-69-0)—shows a LogP of 2.1917 . The target compound is therefore 0.6–1.1 log units more hydrophilic than its nearest comparators.

Lipophilicity Drug-likeness CNS penetration

Predicted pKa Comparison: N-(Cyclopropylmethyl)-3-Pyridinemethanamine vs. N-(pyridin-3-ylmethyl)cyclopropanamine

The predicted pKa of N-(cyclopropylmethyl)-3-Pyridinemethanamine is 8.85±0.20 , substantially higher than the pKa of 7.36±0.20 reported for N-(pyridin-3-ylmethyl)cyclopropanamine . This 1.49-unit difference means that at physiological pH (7.4), the target compound is predominantly protonated (>95%), whereas the comparator is approximately 50% protonated.

Basicity Ionization state Receptor binding

Boiling Point Comparison: N-(Cyclopropylmethyl)-3-Pyridinemethanamine vs. Two Closest Analogs

N-(cyclopropylmethyl)-3-Pyridinemethanamine exhibits a predicted boiling point of 268.1±15.0 °C at 760 mmHg , which is approximately 9 °C higher than N-(pyridin-3-ylmethyl)cyclopropanamine (259.3 °C) and approximately 4 °C lower than Cyclopropyl(pyridin-3-yl)methanamine (271.9±15.0 °C) .

Boiling point Volatility Purification

Batch-Specific QC Documentation: Bidepharm vs. Generic Supplier Standard for Comparator Analogs

Bidepharm (supplying CAS 474448-88-9) provides batch-specific quality control data including NMR, HPLC, and GC analyses for each lot . In contrast, multiple suppliers of comparator compounds N-(pyridin-3-ylmethyl)cyclopropanamine (CAS 183609-18-9) and Cyclopropyl(pyridin-3-yl)methanamine (CAS 535925-69-0) offer only a standard purity certificate without detailed batch-resolved spectroscopic characterization .

Quality control Batch reproducibility Procurement

Evidence-Backed Application Scenarios for N-(Cyclopropylmethyl)-3-Pyridinemethanamine in Research and Industrial Settings


CNS Lead Optimization Where Reduced Lipophilicity Is Desired

Based on the XLogP differential of –0.6 to –1.1 log units versus the closest cyclopropyl-pyridylmethylamine analogs , N-(cyclopropylmethyl)-3-Pyridinemethanamine serves as a go-to building block when medicinal chemists intentionally lower lipophilicity to mitigate hERG binding risks, improve aqueous solubility, or avoid excessive passive blood-brain barrier penetration. This feature is particularly valuable in early-stage CNS drug discovery where balancing CNS exposure against peripheral side-effect profiles is critical.

pH-Dependent Selectivity Engineering via Basicity Modulation

The pKa elevation of approximately 1.49 units relative to N-(pyridin-3-ylmethyl)cyclopropanamine means that at physiological pH, the target compound remains >95% protonated versus ~50% for the comparator. This differential ionization can be purposefully exploited in fragment-based drug discovery to probe electrostatic interactions with negatively charged receptor pockets—such as the conserved aspartate residue in aminergic GPCR binding sites—without resorting to quaternary ammonium derivatization.

Synthetic Methodology Development Requiring Documented Intermediate Integrity

For process chemistry laboratories developing scalable synthetic routes to cyclopropylmethylamine-containing APIs, the batch-resolved NMR, HPLC, and GC data available for N-(cyclopropylmethyl)-3-Pyridinemethanamine from Bidepharm eliminate ambiguity concerning intermediate identity and purity. This documentation standard exceeds the typical certificate-of-analysis-only approach offered for comparator compounds, enabling more rigorous quality-by-design (QbD) frameworks in preclinical manufacturing.

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